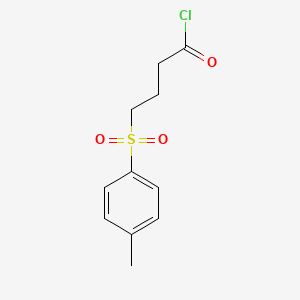
4-Tosylbutanoyl chloride
Descripción general
Descripción
4-Tosylbutanoyl chloride is an organic compound widely used in various fields, including medical, environmental, and industrial research. It is known for its versatility and unique chemical properties, making it a valuable reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Tosylbutanoyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-toluene sulfonyl chloride with butanoyl chloride under controlled conditions. The reaction typically requires a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods
In industrial settings, this compound is often produced as a byproduct during the synthesis of other sulfonyl chlorides. The large-scale production involves the chlorosulfonation of toluene, followed by the reaction with butanoyl chloride. This method is cost-effective and yields high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
4-Tosylbutanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with alcohols to form tosylates, which are excellent leaving groups in nucleophilic substitution reactions.
Reduction Reactions: It can be reduced to the corresponding butanol derivative using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form sulfonic acids under specific conditions.
Common Reagents and Conditions
Alcohols: React with this compound in the presence of a base to form tosylates.
Reducing Agents: Such as lithium aluminum hydride, are used to reduce this compound to butanol derivatives.
Oxidizing Agents: Used to convert this compound to sulfonic acids
Major Products Formed
Aplicaciones Científicas De Investigación
4-Tosylbutanoyl chloride has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the tosyl group, which can be further modified.
Biology: Employed in the synthesis of biologically active molecules and as a protecting group for amines in peptide synthesis.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Tosylbutanoyl chloride involves the formation of a sulfonate ester intermediate when it reacts with nucleophiles. This intermediate is highly reactive and can undergo further transformations, making it a valuable reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparación Con Compuestos Similares
4-Tosylbutanoyl chloride is unique compared to other sulfonyl chlorides due to its specific structure and reactivity. Similar compounds include:
Propiedades
IUPAC Name |
4-(4-methylphenyl)sulfonylbutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3S/c1-9-4-6-10(7-5-9)16(14,15)8-2-3-11(12)13/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGRRRBUNKSSRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1404854.png)

methanamine](/img/structure/B1404856.png)
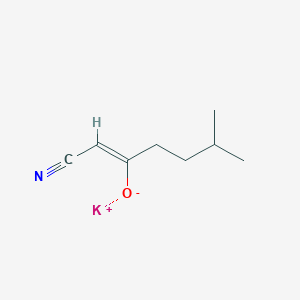
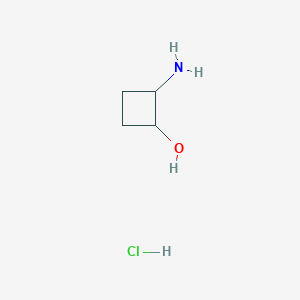

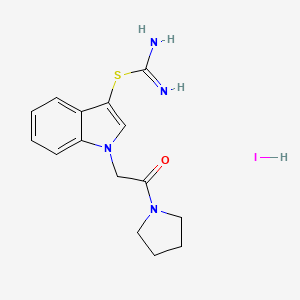


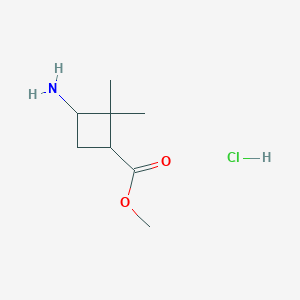
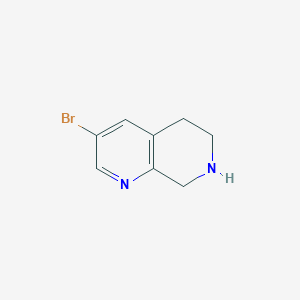
![Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B1404871.png)

